2,4,4-Trimethyl-2-pentanol (CAS 690-37-9), frequently referred to as tert-octyl alcohol, is a highly branched, sterically hindered C8 tertiary alcohol. Characterized by a boiling point of 144 °C and a density of 0.82 g/mL, it serves as a specialized solvent and a critical precursor for introducing the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group into organic molecules . Its unique structural topology—featuring three methyl groups on the terminal carbon and two on the hydroxyl-bearing carbon—confers exceptional carbocation stability, making it highly reactive in electrophilic aromatic alkylations and specific dehydration pathways [1]. For industrial and laboratory buyers, this compound is primarily procured for specialty surfactant synthesis, as a reference standard in hydrocarbon toxicology, and as a sterically demanding building block where linear or less branched alcohols fail to provide sufficient steric bulk .
Substituting 2,4,4-trimethyl-2-pentanol with common primary C8 alcohols (like 1-octanol) or lighter tertiary alcohols (like tert-butanol) fundamentally compromises reaction pathways and process economics. Unlike 1-octanol, which dehydrates into a complex mixture of linear octenes, 2,4,4-trimethyl-2-pentanol exclusively yields highly branched diisobutylene isomers due to its sterically locked neopentyl-like structure [1]. Furthermore, attempting to replace it with tert-butanol to achieve tertiary alkylation fails in high-temperature open-vessel processes; tert-butanol boils at 82 °C, requiring pressurized reactors to reach the 140 °C temperatures safely achieved with 2,4,4-trimethyl-2-pentanol . In aromatic alkylation, its specific branching dictates the para-directing selectivity and steric shielding of the resulting products, an outcome impossible to replicate with linear or secondary C8 isomers .
2,4,4-Trimethyl-2-pentanol serves as a highly specific precursor for the catalytic synthesis of diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). When subjected to metal oxide-catalyzed dehydration, it exhibits distinct olefin selectivity dictated by Hofmann or Zaitsev elimination pathways [1]. In contrast to linear alcohols like 1-octanol, which dehydrate to form unbranched octenes with broad isomer distributions, the severe steric hindrance of 2,4,4-trimethyl-2-pentanol restricts the product profile exclusively to the highly branched diisobutylene isomers [1].
| Evidence Dimension | Dehydration product profile |
| Target Compound Data | Yields exclusively highly branched diisobutylene isomers |
| Comparator Or Baseline | 1-Octanol: Yields mixed linear octene isomers |
| Quantified Difference | Absolute structural restriction preventing linear or secondary olefin formation |
| Conditions | Catalytic dehydration over metal oxide catalysts |
Ensures the procurement of a structurally rigid precursor that guarantees high-purity branched olefins for polymer and fuel additive manufacturing.
The boiling point of 2,4,4-trimethyl-2-pentanol is approximately 144 °C, which is significantly higher than that of the ubiquitous tertiary alcohol, tert-butanol (82 °C) . This 62 °C differential allows 2,4,4-trimethyl-2-pentanol to be utilized as a solvent or reactant in high-temperature atmospheric processes, such as specific dehydration or alkylation reactions, without the onset of boiling. Utilizing tert-butanol for similar high-temperature tertiary alkylations would necessitate the procurement and operation of pressurized reaction vessels to maintain the liquid phase.
| Evidence Dimension | Boiling point and atmospheric liquid-phase range |
| Target Compound Data | 144 °C |
| Comparator Or Baseline | tert-Butanol: 82 °C |
| Quantified Difference | 62 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Enables high-temperature tertiary alkylations in standard glass or open-vessel reactors, avoiding the capital expense of pressurized autoclaves.
In toxicological assessments of hydrocarbon exposure, 2,4,4-trimethyl-2-pentanol serves as a highly specific biomarker. Following exposure to 2,2,4-trimethylpentane (isooctane), 2,4,4-trimethyl-2-pentanol accumulates specifically in the kidneys of male rats, binding reversibly to alpha2u-globulin and driving hyaline droplet nephropathy [1]. At oral doses of 50 to 500 mg/kg, this specific metabolite increases alpha2u-globulin levels to 1.8 and 3.1 times control values within 24 hours, an accumulation not observed in female rats or with unbranched alcohol metabolites [1].
| Evidence Dimension | Renal accumulation and alpha2u-globulin binding |
| Target Compound Data | Drives 1.8x to 3.1x increase in alpha2u-globulin (male rats) |
| Comparator Or Baseline | Female rats / linear alcohols: No accumulation or binding |
| Quantified Difference | Absolute sex- and structure-specific binding affinity |
| Conditions | In vivo rat model, 50-500 mg/kg oral dose, 24-hour assay |
Makes the compound an indispensable analytical standard for laboratories conducting regulatory toxicology and hydrocarbon safety assessments.
The highly branched structure of 2,4,4-trimethyl-2-pentanol significantly impacts its environmental partitioning and solvent recovery metrics. In quantitative structure-property relationship (QSPR) studies measuring equilibrium adsorption onto activated carbon, 2,4,4-trimethyl-2-pentanol demonstrated a specific adsorption capacity of 31.05 g/100 g carbon [1]. This specific value, situated within a broader aliphatic alcohol range of 7.39 to 44.60 g/100 g, highlights how steric bulk alters carbon-bed affinity compared to linear isomers, directly influencing the design of filtration and recovery systems [1].
| Evidence Dimension | Equilibrium adsorption capacity on activated carbon |
| Target Compound Data | 31.05 g/100 g Carbon |
| Comparator Or Baseline | General aliphatic alcohols: Range from 7.39 to 44.60 g/100 g Carbon |
| Quantified Difference | Specific mid-to-high range affinity dictated by neopentyl branching |
| Conditions | Liquid phase equilibrium adsorption onto activated carbon |
Provides precise engineering data for chemical buyers designing activated carbon filtration beds for solvent recovery or effluent treatment.
Leveraging its ability to form a highly stable tertiary carbocation, this alcohol is the optimal choice for the electrophilic aromatic alkylation of phenol, producing high-purity para-tert-octylphenol used in nonionic surfactants (e.g., Triton X-100 analogs).
Due to its specific role as the alpha2u-globulin-binding metabolite of isooctane, it is procured by regulatory and environmental testing labs as a reference standard for monitoring gasoline and solvent exposure in mammalian models [1].
Utilized in catalytic dehydration processes over metal oxides to selectively yield highly branched diisobutylene isomers, avoiding the complex isomer mixtures generated by linear alcohol dehydration[2].
Selected over tert-butanol in process chemistry when a tertiary alkyl group must be introduced at temperatures exceeding 100 °C without the use of pressurized reactors, thanks to its 144 °C boiling point .
Flammable